Medroxyprogesterone Acetate

Glucocorticoid receptor Transactivation Transrepression

Select medroxyprogesterone acetate for its unique multi-receptor pharmacology—potent progestin with glucocorticoid (GR Ki 10.8 nM) and androgen receptor activity, enabling steroid crosstalk studies. Ideal for depot formulation development (half-life 40–50 days IM), GR reporter gene assays, and bone metastasis research. Ensure high purity ≥98% to eliminate excipient artifacts.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
CAS No. 71-58-9
Cat. No. B1676147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedroxyprogesterone Acetate
CAS71-58-9
Synonyms(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione
6 alpha Methyl 17alpha hydroxyprogesterone Acetate
6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate
Curretab
Cycrin
Depo Medroxyprogesterone Acetate
Depo Provera
Depo-Medroxyprogesterone Acetate
Depo-Provera
DepoProvera
Farlutal
Gestapuran
Medroxyprogesterone 17 Acetate
Medroxyprogesterone 17-Acetate
Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer
Medroxyprogesterone 17-Acetate, (6 beta)-Isomer
Medroxyprogesterone Acetate
Perlutex
Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-
Provera
Veramix
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1
InChIKeyPSGAAPLEWMOORI-PEINSRQWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
10mM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Medroxyprogesterone Acetate (CAS 71-58-9): Pharmacological Profile and Procurement Baseline for a First-Generation Progestin


Medroxyprogesterone acetate (MPA, CAS 71-58-9) is a first-generation synthetic progestin, structurally derived from progesterone by the addition of a methyl group at carbon 6 and an acetate group at carbon 17 [1]. These modifications confer enhanced progestational activity and improved oral bioavailability relative to the parent hormone progesterone, while also enabling long-acting injectable depot formulations [1]. MPA is distinguished from many other synthetic progestins by its demonstrable binding and functional activity at multiple steroid hormone receptors beyond the progesterone receptor, including measurable glucocorticoid and androgen receptor engagement [2]. This multi-receptor pharmacology directly informs its differential clinical and experimental applications, setting it apart from more receptor-selective alternatives and establishing its unique position as both a therapeutic agent and a research tool [2].

Why Progestin Class Equivalence Is a False Premise: Critical Divergence of Medroxyprogesterone Acetate from Analogues


Despite sharing the overarching classification of 'progestin', medroxyprogesterone acetate exhibits quantifiably distinct receptor selectivity, functional potency, and in vivo bioavailability compared to both natural progesterone and other synthetic progestins such as megestrol acetate, norethisterone acetate, and dienogest. Generic substitution within this class is precluded by the fact that MPA uniquely couples high progestational activity with substantial glucocorticoid receptor (GR) agonism and androgen receptor (AR) binding, a profile not recapitulated by progesterone (which lacks GR activity [1]) or by newer progestins engineered for receptor specificity [2]. Furthermore, even between structurally analogous 17α-hydroxyprogesterone derivatives like MPA and megestrol acetate, critical differences in oral bioavailability and clinical outcomes—such as differential efficacy in advanced breast cancer bone metastases—have been documented in head-to-head randomized trials [3]. Consequently, procurement and experimental design must be guided by compound-specific quantitative evidence rather than by broad class assumptions.

Medroxyprogesterone Acetate: Quantified Differentiation Metrics for Scientific Procurement Decisions


Superior Glucocorticoid Receptor Binding Affinity and Functional Potency Relative to Progesterone and Norethisterone Acetate

MPA exhibits significantly higher binding affinity for the human glucocorticoid receptor (GR) than either progesterone or the widely used synthetic progestin norethisterone acetate (NET-A). In competitive binding assays using [³H]dexamethasone, MPA demonstrated a Ki of 10.8 nM, compared to 215 nM for progesterone and 270 nM for NET-A, indicating approximately 20-fold and 25-fold greater affinity, respectively [1]. This binding translates into substantially greater functional agonist potency; MPA achieves a GR transactivation EC₅₀ of 7.2 nM, whereas NET-A exceeds 1000 nM and progesterone requires 280 nM [1]. For GR-mediated transrepression, MPA is also more potent, with an EC₅₀ of 2.7 nM compared to >100 nM for NET-A and 26 nM for progesterone [1].

Glucocorticoid receptor Transactivation Transrepression Binding affinity

Differential Glucocorticoid Receptor Binding Affinity Compared to Megestrol Acetate in Human Leukocytes

In direct comparison with another pregnane-type synthetic progestin, megestrol acetate (MA), MPA exhibits a lower but still substantial relative binding affinity (RBA) for the glucocorticoid receptor of human mononuclear leukocytes. Using [³H]dexamethasone as the reference ligand (RBA defined as 100%), MPA demonstrated an RBA of 42%, while megestrol acetate showed an RBA of 46% [1]. For context, the endogenous glucocorticoid cortisol showed a significantly lower RBA of 25% in this same system [1]. Both MPA and MA, unlike 19-nortestosterone-derived progestins, induced measurable glucocorticoid-like functional effects on lymphocyte proliferation and immunoglobulin secretion [1].

Glucocorticoid receptor Megestrol acetate Mononuclear leukocytes Binding affinity

Significantly Lower Oral Bioavailability Relative to Megestrol Acetate Despite Higher Dose Administration

In a direct pharmacokinetic comparison following single oral administration to healthy subjects, MPA exhibits markedly lower plasma exposure than megestrol acetate (MA), even when administered at a substantially higher dose. Following a single 100 mg oral dose of MPA, the mean maximum plasma concentration (Cmax) was 13.1 ng/mL (range 4.4-29.5 ng/mL) achieved at a mean Tmax of 3.1 hours [1]. In contrast, following a single 60 mg oral dose of MA, the mean Cmax was 43.9 ng/mL (range 21.7-87.7 ng/mL) at a Tmax of 2.6 hours [1]. Furthermore, metabolite interference in radioimmunoassay detection was considerably greater for MPA than for MA [1]. The study concluded that after oral administration, the relative bioavailability of MA is significantly better than that of MPA [1].

Pharmacokinetics Bioavailability Cmax Oral absorption

Quantified Cross-Reactivity with Androgen and Glucocorticoid Receptors Relative to Cognate Ligands

MPA demonstrates measurable, quantifiable cross-reactivity with both androgen and glucocorticoid receptors, a feature that distinguishes it from progesterone in receptor selectivity studies. In rat ovarian granulosa cell cytosolic receptor binding assays, MPA was 20-fold less potent than testosterone in binding to the androgen receptor, and 10-fold less potent than dexamethasone in binding to the glucocorticoid receptor [1]. Despite this lower relative potency, the binding was sufficient to predict and subsequently confirm functional augmentation of FSH-stimulated progesterone and 20α-dihydroprogesterone production at concentrations of 10⁻⁷ to 10⁻⁶ M, an effect blocked by the anti-progestin/anti-glucocorticoid RU-486 [1]. This cross-reactivity is not observed with natural progesterone [2].

Androgen receptor Glucocorticoid receptor Cross-reactivity Receptor selectivity

Comparative Clinical Efficacy in Advanced Breast Cancer: Differential Activity in Bone Metastases vs. Megestrol Acetate

In a prospectively randomized head-to-head clinical trial comparing MPA and megestrol acetate (MA) in postmenopausal patients with advanced breast cancer, MPA demonstrated potentially superior efficacy for the treatment of bone metastases, albeit with a distinct side effect profile. While overall response rates were comparable between the two agents, patients treated with MPA showed more frequent increases in body weight, systolic blood pressure, and serum creatinine than those treated with MA [1]. The study concluded that MPA may be more effective for the treatment of bone metastases, at the expense of more progestational side effects [1]. This differential clinical activity pattern provides a rational basis for agent selection in palliative oncology settings.

Breast cancer Bone metastases Progestin therapy Clinical outcome

Optimized Application Scenarios for Medroxyprogesterone Acetate in Research and Development


In Vitro Modeling of Integrated Steroid Receptor Crosstalk

MPA's unique and well-quantified ability to simultaneously engage progesterone, androgen, and glucocorticoid receptors makes it an invaluable tool compound for investigating steroid receptor crosstalk and signaling integration. As demonstrated in ZR-75-1 breast cancer cell line studies, MPA exerts antiproliferative effects predominantly through androgen receptor-mediated pathways, with additional glucocorticoid receptor contributions at higher concentrations [6]. This multi-receptor pharmacology cannot be replicated using receptor-selective progestins like dienogest or progesterone, establishing MPA as the appropriate positive control or investigative agent for studies examining how cells integrate signals from multiple steroid receptors simultaneously [7].

Pharmacokinetic and Formulation Development Studies for Long-Acting Depot Preparations

The extreme pharmacokinetic divergence between oral and parenteral administration of MPA—characterized by an oral half-life of 12-17 hours compared to 40-50 days following intramuscular injection—positions this compound as a model system for developing and evaluating extended-release depot technologies [6]. The low and variable oral bioavailability relative to megestrol acetate, despite higher administered doses, further underscores MPA's utility as a benchmark for oral absorption enhancement strategies and formulation optimization [7]. Procurement of high-purity MPA is essential for these studies to eliminate confounding variables introduced by formulation excipients in commercial drug products.

Positive Control in Glucocorticoid Receptor Transactivation and Transrepression Assays

The comprehensive quantitative characterization of MPA's glucocorticoid receptor agonist properties—including precise Ki values for GR binding (10.8 nM) and EC₅₀ values for both transactivation (7.2 nM) and transrepression (2.7 nM) pathways—establishes it as a robust and reproducible positive control for GR functional assays [6]. Unlike progesterone, which requires substantially higher concentrations for GR activation (EC₅₀ = 280 nM for transactivation), MPA provides a reliable reference signal for calibrating GR-mediated reporter gene assays, evaluating novel GR ligands, or studying ligand-specific GR conformational changes and downstream phosphorylation events [6].

Palliative Oncology Research Focused on Bone Microenvironment

The clinical evidence demonstrating MPA's potentially superior efficacy for bone metastases in advanced breast cancer, relative to megestrol acetate, provides a compelling rationale for its selection in preclinical studies investigating progestin-mediated mechanisms of bone metastasis suppression [6]. MPA's established capacity to inhibit prostaglandin D₂ metabolism via AKR1C3 enzyme inhibition and its known effects on bone mineral density represent tractable mechanistic hypotheses that may explain this differential clinical activity and warrant further investigation using this specific compound [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medroxyprogesterone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.